N-(4-fluorobenzyl)-3-isopropoxybenzamide
Description
N-(4-fluorobenzyl)-3-isopropoxybenzamide is a benzamide derivative characterized by a 4-fluorobenzyl group attached to the amide nitrogen and a 3-isopropoxy substituent on the benzoyl ring. This structural configuration imparts distinct electronic and steric properties, influencing its solubility, bioavailability, and interaction with biological targets.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2/c1-12(2)21-16-5-3-4-14(10-16)17(20)19-11-13-6-8-15(18)9-7-13/h3-10,12H,11H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUFCKDXWAXBJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
(a) Fluorine Position and Electronic Influence
- N-(3-fluorophenyl)-4-hydroxybenzamide (): Features a 3-fluoro substituent on the phenyl ring and a hydroxyl group at the 4-position. The 3-fluoro vs. 4-fluoro substitution may also affect binding affinity due to differences in electronic effects .
- (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide (): Shares the 4-fluorobenzyl group but incorporates a piperidine-carboxamide core. This compound exhibited inhibitory activity against SARS-CoV-2, suggesting that the 4-fluorobenzyl moiety may enhance interactions with viral proteases or host receptors. The isopropoxy group in the target compound could confer distinct steric hindrance, impacting target selectivity .
(b) Functional Group Variations in Agrochemicals
- Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide) and Fluazuron (): These benzamide-based pesticides feature urea linkages and halogen substituents. Diflubenzuron’s 2,6-difluoro substitution contrasts with the single 3-isopropoxy group in the target compound, highlighting how electron-withdrawing groups (e.g., fluorine) and bulky alkoxy substituents influence pesticidal activity by disrupting chitin synthesis in insects .
Physical and Pharmacokinetic Properties
Notes:
- The absence of melting point data for this compound underscores the need for further experimental characterization.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
